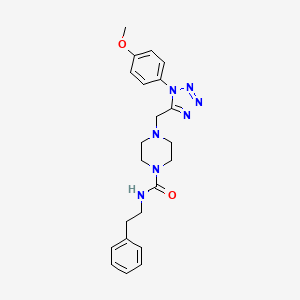

4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a compound of interest in the field of chemical and pharmaceutical research. Known for its unique structural features, this compound has garnered attention due to its potential applications in various scientific disciplines. The core structure combines elements from tetrazole and piperazine, linked through a carboxamide moiety, making it a molecule with interesting chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide typically begins with the preparation of intermediate compounds. A common synthetic route involves the initial formation of 1-(4-methoxyphenyl)-1H-tetrazole, followed by a coupling reaction with N-phenethylpiperazine-1-carboxamide. This process often requires specific catalysts, solvents, and temperature control to ensure optimal yield and purity. The synthesis might involve steps such as the formation of an amide bond through condensation reactions, the use of protective groups to prevent unwanted side reactions, and purification techniques like recrystallization.

Industrial Production Methods:

In an industrial context, the production of this compound would likely involve large-scale batch or continuous flow processes. Such methods ensure the consistent quality and scalability needed for practical applications. Automated reactors, precise monitoring of reaction conditions, and stringent quality control measures are essential components of industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule, potentially modifying its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under controlled conditions.

Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.

Substitution: Halogenated compounds in the presence of suitable bases or acids.

Major Products Formed from These Reactions:

The major products would depend on the specific reaction conditions but may include various functional derivatives with altered electronic or steric properties, potentially leading to changes in biological activity.

Aplicaciones Científicas De Investigación

4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has diverse scientific research applications:

Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, contributing to studies in organic synthesis and reaction mechanisms.

Biology: It is used in biochemical assays to explore its interaction with biological targets, such as enzymes or receptors.

Medicine: Its potential therapeutic effects are investigated, focusing on areas like neuropharmacology, cancer research, and antimicrobial activity.

Industry: Applications in material science and as a potential component in the design of new materials with specific properties.

Mecanismo De Acción

The mechanism by which 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These might include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The compound's structure allows it to fit into binding sites with high specificity, influencing signaling pathways and altering physiological responses.

Comparación Con Compuestos Similares

Compared to similar compounds, 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide exhibits unique features due to the presence of both tetrazole and piperazine rings. This dual functionality enhances its versatility in chemical reactions and biological interactions.

List of Similar Compounds:

1-Phenylpiperazine derivatives

1H-Tetrazole analogs

Carboxamide-linked heterocycles

This concludes our detailed exploration of this compound.

Actividad Biológica

The compound 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide, often referred to as a tetrazole derivative, has garnered attention due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N6O2 with a molecular weight of approximately 316.35 g/mol. The structure includes a tetrazole ring, a piperazine moiety, and a phenethyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₆O₂ |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1040677-98-2 |

| Purity | 98% |

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with tetrazole precursors. The methodology often employs standard organic synthesis techniques including refluxing in solvents like ethanol or dimethylformamide (DMF) to achieve high yields and purity levels.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity, particularly against certain types of cancer cells such as breast and prostate cancer. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. In vitro studies suggest that it may have potential as an anxiolytic agent, influencing neurotransmitter systems such as serotonin and dopamine.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alotaibi et al. (2024) evaluated the antimicrobial activity of various tetrazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In a study published in Molecular Pharmacology, researchers assessed the effects of the compound on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM and 30 µM respectively .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial : Disruption of cell wall synthesis.

- Anticancer : Induction of apoptosis via caspase activation.

- Neuropharmacological : Modulation of neurotransmitter levels.

Propiedades

IUPAC Name |

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-31-20-9-7-19(8-10-20)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)23-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKQCVDDNAYYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.